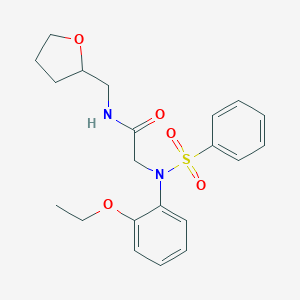
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of RAC1, a member of the Rho family of small GTPases that plays a crucial role in various cellular processes, including cell migration, cell division, and gene expression.
Mechanism of Action
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide inhibits RAC1 by binding to its effector binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by RAC1, such as actin cytoskeleton organization, cell adhesion, and gene expression.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, invasion, and proliferation in cancer cells. It has also been shown to inhibit the growth and differentiation of neuronal cells, as well as the formation of dendritic spines and synapses.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its high selectivity for RAC1, which allows for the specific inhibition of this protein without affecting other members of the Rho family of small GTPases. However, one of the limitations of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in scientific research. One potential area of investigation is the role of RAC1 in the regulation of immune cell function, particularly in the context of inflammatory diseases. Another potential area of investigation is the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in combination with other drugs or therapies to enhance their effectiveness in the treatment of cancer or other diseases. Finally, further studies are needed to investigate the safety and efficacy of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in preclinical and clinical settings.
Synthesis Methods
The synthesis of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide involves several steps, including the reaction of 2-chloroethanol with 2-aminophenol to form 2-(2-hydroxyethoxy)phenol, followed by the reaction of the resulting compound with 2-chlorobenzenesulfonyl chloride to form 2-(2-ethoxyphenylsulfonyl)phenol. The final step involves the reaction of 2-(2-ethoxyphenylsulfonyl)phenol with N-tert-butoxycarbonyl-L-proline methyl ester to form N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide.
Scientific Research Applications
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, it has been used to study the effect of RAC1 inhibition on cell migration, invasion, and proliferation in cancer cells. It has also been used to study the role of RAC1 in neuronal development, synaptic plasticity, and memory formation.
properties
Product Name |
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide |
|---|---|
Molecular Formula |
C21H26N2O5S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26N2O5S/c1-2-27-20-13-7-6-12-19(20)23(29(25,26)18-10-4-3-5-11-18)16-21(24)22-15-17-9-8-14-28-17/h3-7,10-13,17H,2,8-9,14-16H2,1H3,(H,22,24) |
InChI Key |
DEZIPVVGSRQDID-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-cyano-N-(2,4-dimethylphenyl)-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298772.png)
![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298773.png)
![(E)-N-(4-Chloro-phenyl)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitro-phenyl)-1H-pyrrol-3-yl]-acrylamide](/img/structure/B298774.png)
![2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(4-methoxyphenyl)acrylamide](/img/structure/B298775.png)

![N-(3-chloro-4-methylphenyl)-2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298777.png)
![2-(4-Bromophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B298783.png)
![N'-{4-(benzyloxy)-2-nitro-5-methoxybenzylidene}-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298784.png)
![2-[4-[(Z)-[[2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]-N-phenylacetamide](/img/structure/B298788.png)
![N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298790.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298791.png)
![N'-(4-methoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298794.png)